molecular formula C13H12F3NO2 B8496734 2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one

2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one

Cat. No. B8496734
M. Wt: 271.23 g/mol
InChI Key: LBDGIMYRJJJVIC-UHFFFAOYSA-N
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Patent
US07528160B2

Procedure details

3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester (4.75 g, 16.42 mmol) is dissolved in acetic anhydride (25 mL) and heated to 95° C. for 3 hr. The mixture is concentrated in vacuo and the residue is partitioned between aqueous saturated sodium hydrogen carbonate (100 mL) and ethyl acetate (100 mL) the layers are separated, the organic phase is washed with water and brine (100 mL each), dried over anhydrous magnesium sulfate, filtered, concentrated in vacuo, and purified over silica gel eluting with 9:1 hexanes:ethyl acetate to afford 4-Isopropyl-2-(4-trifluoromethyl-phenyl)-4H-oxazol-5-one as a colorless oil which solidifies to a white crystalline solid on standing, 4.14 g, 93%. MS (M++1) 272.
Name
3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:21])[CH:4]([NH:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)[CH:5]([CH3:7])[CH3:6]>C(OC(=O)C)(=O)C>[CH:5]([CH:4]1[C:3](=[O:2])[O:21][C:9]([C:10]2[CH:11]=[CH:12][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:14][CH:15]=2)=[N:8]1)([CH3:6])[CH3:7]

Inputs

Step One
Name
3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester
Quantity
4.75 g
Type
reactant
Smiles
COC(C(C(C)C)NC(C1=CC=C(C=C1)C(F)(F)F)=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between aqueous saturated sodium hydrogen carbonate (100 mL) and ethyl acetate (100 mL) the layers
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the organic phase is washed with water and brine (100 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified over silica gel eluting with 9:1 hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1N=C(OC1=O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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